molecular formula C14H14N4O7S B5504156 2,4,6-trinitrophenol - 4,5,6,7-tetrahydro-1-benzothien-4-ylamine (1:1)

2,4,6-trinitrophenol - 4,5,6,7-tetrahydro-1-benzothien-4-ylamine (1:1)

Cat. No. B5504156
M. Wt: 382.35 g/mol
InChI Key: PIIGLGVYVXHSBJ-UHFFFAOYSA-N
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Description

2,4,6-trinitrophenol - 4,5,6,7-tetrahydro-1-benzothien-4-ylamine (1:1) is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme tyrosine phosphatase, which is involved in many cellular processes.

Mechanism of Action

The mechanism of action of 2,4,6-trinitrophenol - 4,5,6,7-tetrahydro-1-benzothien-4-ylamine (1:1) involves the inhibition of tyrosine phosphatase activity. Tyrosine phosphatases are enzymes that remove phosphate groups from tyrosine residues in proteins. The inhibition of tyrosine phosphatase activity by 2,4,6-trinitrophenol - 4,5,6,7-tetrahydro-1-benzothien-4-ylamine (1:1) leads to the activation of downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4,6-trinitrophenol - 4,5,6,7-tetrahydro-1-benzothien-4-ylamine (1:1) are dependent on the specific cellular context. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. In immune cells, the compound has been shown to modulate cytokine production and T cell activation. In the central nervous system, the compound has been shown to affect synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4,6-trinitrophenol - 4,5,6,7-tetrahydro-1-benzothien-4-ylamine (1:1) in lab experiments include its potency and specificity for tyrosine phosphatase inhibition. The compound has been extensively characterized in vitro and in vivo, making it a valuable tool for studying cellular processes. However, the limitations of using the compound include its potential toxicity and off-target effects. Careful dose-response experiments and controls are necessary to ensure the specificity of the compound's effects.

Future Directions

There are many future directions for research involving 2,4,6-trinitrophenol - 4,5,6,7-tetrahydro-1-benzothien-4-ylamine (1:1). One area of interest is the development of more potent and selective tyrosine phosphatase inhibitors. Another area of interest is the investigation of the compound's effects on specific cellular processes and signaling pathways. The compound's potential as a therapeutic agent for cancer and other diseases is also an area of active research. Finally, the compound's effects on the central nervous system and cognitive function are an area of emerging interest.

Synthesis Methods

The synthesis of 2,4,6-trinitrophenol - 4,5,6,7-tetrahydro-1-benzothien-4-ylamine (1:1) involves the reaction of 2,4,6-trinitrophenol with 4,5,6,7-tetrahydro-1-benzothien-4-ylamine in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized to produce large quantities of the compound for research purposes.

Scientific Research Applications

2,4,6-trinitrophenol - 4,5,6,7-tetrahydro-1-benzothien-4-ylamine (1:1) has been extensively used in scientific research to study the role of tyrosine phosphatase in cellular processes. It has been used to investigate the signaling pathways involved in cancer, diabetes, and other diseases. The compound has also been used to study the effects of tyrosine phosphatase inhibition on immune cells and the central nervous system.

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-4-amine;2,4,6-trinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.C6H3N3O7/c9-7-2-1-3-8-6(7)4-5-10-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-5,7H,1-3,9H2;1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIGLGVYVXHSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC=C2)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1-benzothiophen-4-amine;2,4,6-trinitrophenol

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